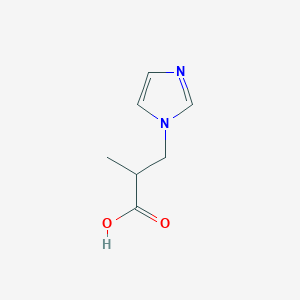

3-(1H-imidazol-1-yl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-imidazol-1-yl)-2-methylpropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in many biologically active molecules and pharmaceuticals

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various biological targets, including enzymes, receptors, and DNA structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole derivatives are highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, which suggests that they could have various molecular and cellular effects .

Action Environment

It is known that the biological activities of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological target .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, making this method versatile.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazole amines.

Applications De Recherche Scientifique

3-(1H-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to the presence of the imidazole ring, which is a common motif in biological systems.

Industry: The compound can be used in the development of new materials and catalysts for industrial processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Histidine: An amino acid that contains an imidazole ring and plays a crucial role in enzyme catalysis and protein structure.

Metronidazole: An antibiotic and antiprotozoal medication that contains an imidazole ring and is used to treat various infections.

Clotrimazole: An antifungal medication that also features an imidazole ring and is used to treat fungal infections.

Uniqueness

3-(1H-imidazol-1-yl)-2-methylpropanoic acid is unique due to its specific structure, which combines the imidazole ring with a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Activité Biologique

3-(1H-imidazol-1-yl)-2-methylpropanoic acid, also known as Imidazolepropionic acid (ImP), has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H8N2O2

- Molecular Weight : 140.14 g/mol

1. Antimicrobial Activity

Research indicates that ImP exhibits antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In studies, certain derivatives of imidazole compounds showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, highlighting the potential of ImP derivatives in combating resistant bacterial strains .

2. Anti-inflammatory Effects

ImP has been investigated for its anti-inflammatory properties, particularly in the context of metabolic diseases. It has been shown to modulate glucose metabolism and insulin signaling pathways. For instance, in primary mouse hepatocytes, ImP decreased protein levels of insulin receptor substrates while increasing markers associated with mTORC1 activation . This suggests a complex role in the regulation of metabolic processes.

3. Impact on Glucose Metabolism

Studies have demonstrated that ImP can influence glucose tolerance and insulin sensitivity. In animal models, it was found to impair glucose tolerance when administered at specific doses, indicating a potential role in metabolic dysregulation associated with diabetes . Elevated serum levels of ImP have been observed in individuals with prediabetes and type 2 diabetes, suggesting a correlation between this metabolite and metabolic disorders .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : ImP has been implicated in the inhibition of enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX). Compounds derived from ImP exhibited IC50 values below 1 µM against these enzymes, demonstrating significant anti-inflammatory potential .

- Signaling Pathways : The compound appears to modulate key signaling pathways related to cell growth and apoptosis. Its effects on insulin signaling suggest that it may influence pathways related to energy metabolism and cellular stress responses .

Table 1: Summary of Biological Activities of this compound

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research could focus on:

- Clinical Trials : Evaluating the efficacy and safety of ImP in human subjects suffering from metabolic disorders or infections caused by resistant bacteria.

- Structural Modifications : Exploring analogs of ImP to enhance its biological activity and reduce potential side effects.

Propriétés

IUPAC Name |

3-imidazol-1-yl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(7(10)11)4-9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEHSSYAQUWUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.